![molecular formula C24H24N6O B10771496 5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID21939274C2” is a synthetic organic molecule that has garnered attention in the field of pharmacology for its potential therapeutic applications. It is classified as a small molecular drug and is currently under investigation for its efficacy in treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID21939274C2” involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Chemical Reduction: Using reducing agents to convert precursor molecules into the desired compound.
Deposition-Precipitation: A method where the compound is deposited onto a substrate and then precipitated out of solution.
Impregnation: A technique where the compound is impregnated into a solid support.
Industrial Production Methods: Industrial production of “PMID21939274C2” likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Continuous Flow Reactors: For efficient and scalable production.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions: “PMID21939274C2” undergoes various chemical reactions, including:
Oxidation: Where the compound gains oxygen or loses hydrogen.
Reduction: Where the compound gains hydrogen or loses oxygen.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
“PMID21939274C2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential to treat various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “PMID21939274C2” involves its interaction with specific molecular targets within the body. It may act by:
Binding to Receptors: Modulating the activity of specific receptors involved in disease pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that contribute to disease progression.
Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular responses
Comparison with Similar Compounds
“PMID21939274C2” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: GTPL5744, PubChem CID 73755152.
Uniqueness: “PMID21939274C2” may have unique binding affinities, selectivity, and efficacy profiles compared to other similar compounds
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(4-cyano-3-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N6O/c1-15(2)22-28-24(31-29-22)17-6-8-30(9-7-17)23-20(13-26)11-21(14-27-23)18-4-5-19(12-25)16(3)10-18/h4-5,10-11,14-15,17H,6-9H2,1-3H3 |
InChI Key |
TXALYVIWRLTFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N3CCC(CC3)C4=NC(=NO4)C(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3H]eletriptan](/img/structure/B10771413.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[3H]-Paroxetine](/img/structure/B10771422.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)

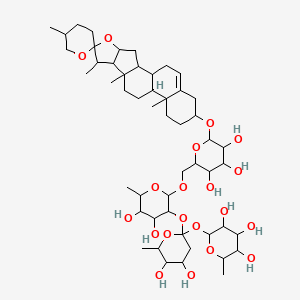
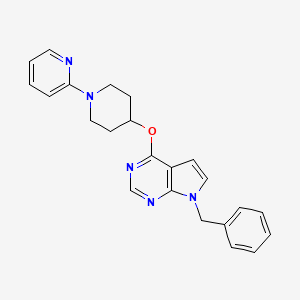
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)
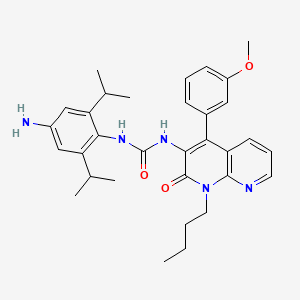
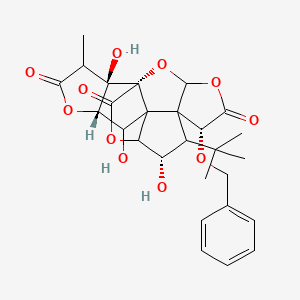
![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)
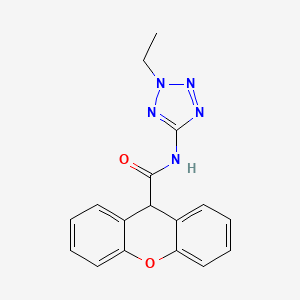
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)
